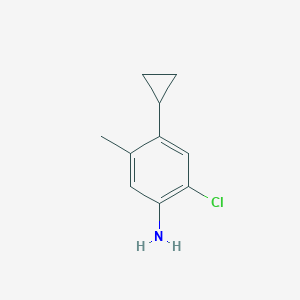

2-Chloro-4-cyclopropyl-5-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-cyclopropyl-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-6-4-10(12)9(11)5-8(6)7-2-3-7/h4-5,7H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPDZAUHSIEING-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CC2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4 Cyclopropyl 5 Methylaniline

Strategies for Regioselective Functionalization of the Aniline (B41778) Core

Achieving the desired 2-chloro-5-methyl substitution pattern on a 4-cyclopropylaniline (B1589887) precursor, or assembling the ring with these substituents in place, demands a nuanced approach to aromatic substitution reactions. The powerful activating and ortho-, para-directing nature of the amino group must be carefully managed to achieve the desired regiochemical outcome. byjus.com

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. In the context of aniline, the amino group (-NH2) is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions. byjus.comchemistrysteps.com This high reactivity can, however, be a limitation, often leading to multiple substitutions and side reactions. libretexts.orgyoutube.com

Direct chlorination of a putative 4-cyclopropyl-5-methylaniline precursor would likely be unselective. The strong activation by the amino group would direct the incoming chlorine electrophile to the positions ortho to it (positions 2 and 6). While position 2 is the target, significant formation of the 6-chloro isomer and potentially di-chlorinated products would be expected.

To circumvent these issues, the reactivity of the amino group is often attenuated by converting it into an amide, such as an acetanilide. libretexts.org This strategy has several advantages:

Moderates Reactivity: The acetyl group withdraws electron density from the nitrogen, reducing the activating effect on the ring and preventing over-halogenation. libretexts.org

Increases Steric Hindrance: The bulkier acetylamino group can sterically hinder the ortho positions, potentially favoring substitution at the less hindered para position. However, in a pre-substituted ring, it helps control the reaction's vigor.

Reversibility: The protecting acetyl group can be readily removed via acid or base-catalyzed hydrolysis to regenerate the aniline. libretexts.org

A plausible electrophilic substitution route would, therefore, involve the protection of a 4-cyclopropyl-3-methylaniline (B1528669) precursor as an acetanilide, followed by controlled chlorination and subsequent deprotection to yield the target compound.

Nucleophilic aromatic substitution (SNAr) is generally less common for electron-rich rings like anilines. The reaction requires the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a leaving group (typically a halide) to activate the ring towards nucleophilic attack. For the synthesis of 2-Chloro-4-cyclopropyl-5-methylaniline, a SNAr strategy is not a direct or intuitive pathway unless starting from a highly specialized precursor, such as a dinitro or dihalo derivative, which would itself require a complex synthesis.

Directed ortho metalation (DoM) offers a powerful and highly regioselective method for functionalizing aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation of the nearest ortho-position. wikipedia.orguwindsor.ca

For an aniline derivative, the amino group itself is not an effective DMG. However, it can be converted into a potent DMG, such as an amide, carbamate (B1207046) (e.g., N-BOC), or a tertiary amine. wikipedia.orgharvard.edu This N-protected group chelates the lithium atom, leading to the selective removal of a proton from the ortho C-H bond to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile to install a substituent with pinpoint accuracy.

A potential DoM strategy for synthesizing the target molecule could involve:

Protection: Aniline is protected with a suitable DMG, for instance, as N-Boc-4-cyclopropyl-3-methylaniline.

Lithiation: The protected aniline is treated with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA at low temperature. The lithiation would be directed to the position ortho to the carbamate, which is C-2.

Electrophilic Quench: The resulting aryllithium species is reacted with an electrophilic chlorine source, such as hexachloroethane (B51795) (C2Cl6) or N-chlorosuccinimide (NCS), to introduce the chlorine atom at the 2-position.

Deprotection: Removal of the Boc group under acidic conditions would furnish the final product, this compound.

This method provides exceptional control over regioselectivity, directly addressing the primary challenge in synthesizing this polysubstituted aniline. wikipedia.orgorganic-chemistry.org

Installation of the Cyclopropyl (B3062369) Moiety

The introduction of the cyclopropyl group can be envisioned at different stages of the synthesis, either by building the three-membered ring onto an existing aromatic precursor or by coupling a pre-formed cyclopropyl unit to the aromatic core.

This approach involves synthesizing an aromatic precursor containing a carbon-carbon double bond, such as a styrene (B11656) or other vinyl-aromatic derivative, which is then converted into the cyclopropane (B1198618) ring. A variety of methods exist for the cyclopropanation of alkenes. nih.govacs.org For instance, a precursor like 2-chloro-5-methyl-4-vinylaniline could be subjected to a cyclopropanation reaction.

While feasible, this strategy can be complex due to the potential for side reactions involving the aniline group and the challenge of synthesizing the required vinyl precursor. The development of visible-light-induced cyclopropanation reactions has broadened the scope and functional group tolerance for such transformations. nih.gov However, applying this to a complex aniline would require careful optimization.

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. These methodologies are ideally suited for installing the cyclopropyl group onto the aromatic core.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for forming aryl-cyclopropyl bonds. mdpi.com This reaction typically involves the coupling of an aryl halide (or triflate) with cyclopropylboronic acid or one of its esters in the presence of a palladium catalyst and a base. researchgate.nettandfonline.comnih.gov

A viable synthetic route could start with a precursor like 4-bromo-2-chloro-5-methylaniline. This intermediate could then be coupled with cyclopropylboronic acid. The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions. Modern catalyst systems, often employing specialized phosphine (B1218219) ligands, can achieve high yields and tolerate a wide variety of functional groups. researchgate.nettandfonline.com

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki Coupling of Aryl Halides with Cyclopropylboronic Acid

| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Aryl Bromides | [Pd(C3H5)Cl]2 / Tedicyp | K3PO4 | Toluene | 100 | >90 |

| Aryl Chlorides | [Pd(C3H5)Cl]2 / Tedicyp | K3PO4 | Toluene | 100 | 70-90 |

| Aryl Bromides | Pd(OAc)2 / PCy3 | K3PO4 | Toluene/H2O | 80 | ~85 |

| Aryl Bromides | Pd/C (10%) | Na2CO3 | Ethanol/H2O | Room Temp | 94-100 |

Data compiled from analogous reactions reported in the literature. researchgate.nettandfonline.com Tedicyp is all-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane. PCy3 is tricyclohexylphosphine.

Buchwald-Hartwig Amination: An alternative cross-coupling strategy involves forming the C-N bond of the aniline at a late stage. The Buchwald-Hartwig amination is a palladium-catalyzed reaction for coupling amines with aryl halides. wikipedia.orgrug.nllibretexts.org In this scenario, a precursor such as 1-bromo-2-chloro-4-cyclopropyl-5-methylbenzene could be synthesized first, followed by amination with an ammonia (B1221849) equivalent or a protected amine to install the -NH2 group. wikipedia.org This method offers great flexibility and is tolerant of many functional groups. Highly active catalyst systems have been developed that allow for the amination of a wide range of aryl halides under relatively mild conditions. acs.org

Cross-Coupling Methodologies for Aryl-Cyclopropyl Bond Formation

Palladium-Catalyzed Coupling Reactions

Palladium catalysis offers a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds, which can be pivotal in the synthesis of substituted anilines. While direct palladium-catalyzed C-H cyclopropylation of an aniline ring is a developing area, related multicomponent reactions demonstrate the utility of palladium in building complex molecular frameworks. For instance, palladium-catalyzed reactions that couple imines, acid chlorides, and carbon monoxide are used to synthesize 2-imidazolines. nih.govmdpi.comresearchgate.net This highlights palladium's role in facilitating complex bond formations, a principle that can be extrapolated to the synthesis of highly substituted aromatic systems through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig type reactions) using appropriate cyclopropyl precursors and substituted haloanilines.

Copper-Mediated Cyclopropylations

Copper-catalyzed reactions have become a prominent method for introducing cyclopropyl groups onto nitrogen and carbon atoms. The Chan-Lam coupling reaction, for example, utilizes copper catalysts for the N-cyclopropylation of anilines and other amines using cyclopropylboronic acid. nih.govlookchem.com These reactions are typically performed under mild conditions, often in the presence of a copper(II) acetate (B1210297) catalyst, a ligand such as 2,2'-bipyridine, and a base, with air serving as the oxidant. nih.govresearchgate.net

While many reports focus on N-cyclopropylation, the principles of copper-mediated coupling are applicable to the formation of C-cyclopropyl bonds on the aromatic ring. This generally involves the coupling of a haloaniline derivative with a cyclopropyl organometallic reagent. Furthermore, copper halides have been employed for the direct, regioselective halogenation of unprotected anilines, indicating the versatility of copper catalysis in modifying the aniline core. beilstein-journals.org

Table 1: Conditions for Copper-Promoted N-Cyclopropylation of Anilines This table illustrates typical conditions for attaching a cyclopropyl group to the nitrogen of an aniline, a related but distinct transformation from the C-cyclopropylation required for the target molecule.

| Catalyst | Ligand | Base | Solvent | Oxidant | Yield Range | Reference |

| Cu(OAc)₂ | 2,2'-Bipyridine | Na₂CO₃ or NaHCO₃ | Dichloroethane | Air | Good to Excellent | nih.gov |

| Cu(OAc)₂ | Not specified | NaHDMS | Not specified | Not specified | Not specified | lookchem.com |

Ring-Forming Reactions Involving Cyclopropyl Precursors

An alternative synthetic strategy involves constructing the aromatic ring from precursors that already contain the cyclopropyl moiety. Ring-opening cyclization reactions of alkylidenecyclopropyl ketones with amines have been shown to be an efficient route for synthesizing 2,3,4-trisubstituted pyrroles. organic-chemistry.org This process involves the distal cleavage of the cyclopropane ring's C-C bond, leading to intermediates that cyclize and aromatize. organic-chemistry.org

Mechanistic studies on the ring-opening of cyclopropanes, particularly donor-acceptor cyclopropanes, provide insight into the regioselectivity of bond cleavage. nih.govthieme-connect.com Strong σ-acceptor groups on a cyclopropane ring can weaken the distal C-C bond, priming it for electrophilic or protolytic cleavage. nih.gov This principle could be applied to design a cyclopropyl-containing acyclic precursor that, upon reaction, forms the desired substituted aniline ring. For example, a reaction pathway might involve the formation of a dicationic intermediate from a cyclopropylamine (B47189) precursor, which then reacts with another component to form the aromatic ring. nih.gov

Introduction of Chlorine and Methyl Groups

The precise placement of the chlorine and methyl substituents on the aniline ring is critical and governed by the directing effects of the functional groups already present.

Halogenation Strategies

The halogenation of anilines is a well-established electrophilic aromatic substitution reaction. byjus.com The powerful activating and ortho-, para-directing nature of the amino group often leads to multiple halogenations. byjus.com To achieve selective monohalogenation, the reactivity of the amino group is typically moderated by protection, for instance, as an acetanilide.

Modern methods offer improved regioselectivity for the halogenation of aniline derivatives:

Ortho-Chlorination : Copper-catalyzed methods have been developed for the direct ortho-halogenation of protected anilines under aerobic conditions, showing excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org Another strategy involves the treatment of N,N-dialkylaniline N-oxides with thionyl chloride at low temperatures for selective ortho-chlorination. nih.gov

Meta-Chlorination : Palladium-catalyzed meta-C–H chlorination of anilines can be achieved using norbornene as a mediator, a method that tolerates various functional groups. nih.gov

Para-Chlorination : The use of copper(II) chloride in an ionic liquid solvent allows for high-yield, regioselective para-chlorination of unprotected anilines under mild conditions. beilstein-journals.org

For the synthesis of this compound, a strategy would likely involve ortho-chlorination directed by the amino group, ideally after it has been installed and potentially protected.

Alkylation Procedures

The introduction of a methyl group onto the aniline ring is typically achieved through Friedel-Crafts alkylation or related procedures. However, direct alkylation of anilines can be challenging due to the reaction of the amino group with the Lewis acid catalyst.

Alternative approaches include:

Ring Alkylation with Aluminum Halide : Treating an aniline with an alkylating agent in the presence of a stoichiometric amount (at least 1.02 mole equivalents) of an aluminum halide, such as aluminum chloride, can achieve selective alkylation at the para-position of the ring. google.com

N-Alkylation : While not for ring methylation, various catalytic systems, including those based on cobalt and ruthenium, are effective for the N-alkylation of anilines with alcohols. researchgate.netrsc.org Gas-phase alkylation over γ-Al₂O₃ catalysts is also a known industrial process for N-alkylation. google.com

A plausible synthetic sequence for the target molecule might involve starting with a pre-methylated precursor, such as a substituted toluene, to circumvent the challenges of direct aniline alkylation.

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

The successful synthesis of this compound hinges on the careful orchestration of reaction steps to control selectivity.

Chemoselectivity : This involves differentiating between multiple reactive sites. For example, during halogenation, reaction conditions must be chosen to favor modification of the aromatic ring over reaction at the amino group. This is often achieved by using a protecting group on the nitrogen. Similarly, when using organometallic reagents to introduce the cyclopropyl group, conditions must prevent unwanted side reactions with other functional groups.

Regioselectivity : The placement of substituents is dictated by the electronic properties of the groups already on the ring. The -NH₂ group is a strong ortho-, para-director, the -CH₃ group is a weaker ortho-, para-director, and the -Cl atom is a deactivating ortho-, para-director. The cyclopropyl group also acts as an ortho-, para-director. In a plausible synthetic route starting from 4-cyclopropyl-5-methylaniline, the amino group would strongly direct an incoming electrophile (like chlorine) to the ortho position (position 2), leading to the desired product. The regioselectivity of nucleophilic aromatic substitution (SNAr) is also critical if a precursor like 2,4-dichloro-5-methyl-toluene is used, where an amine nucleophile would preferentially attack one position over the other based on electronic factors. nih.gov

Stereoselectivity : For this compound itself, there are no stereocenters, so stereoselectivity is not a concern for the final structure. However, if any precursors with chiral centers are used, or if reactions could potentially create them, controlling the stereochemical outcome would be necessary. For instance, reactions involving substituted cyclopropyl precursors must ensure the desired stereoisomer is used or produced. researchgate.net

A hypothetical, regiochemically controlled synthesis might start with 3-methyl-4-nitroaniline. Introduction of the cyclopropyl group at the position para to the nitro group, followed by chlorination directed ortho to the amino group, and finally reduction of the nitro group would be a potential, albeit complex, pathway requiring precise control at each step.

Green Chemistry Principles in Synthetic Route Design for this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving the sustainability of chemical manufacturing. Several innovative and environmentally benign methods have been developed for the synthesis of substituted anilines, which could be adapted for the production of the target compound.

A key focus of green chemistry in aniline synthesis is the reduction of the nitro group, a common step in the production of aromatic amines. Traditional methods often employ harsh reducing agents and produce significant waste. Greener alternatives include:

Electrocatalytic Reduction: Researchers have developed a method for creating anilines at room temperature and pressure using a redox mediator and an electrical current passed through water. specchemonline.com This process uses the protons and electrons from water electrolysis to reduce nitrobenzenes, avoiding the need for high temperatures, pressures, and precious metal catalysts. specchemonline.com The scalability of electrochemistry suggests its potential for industrial production using renewable energy sources. specchemonline.com

Photocatalytic Reduction: Another promising green approach is the use of photocatalysis. For example, phosphorus-doped titanium dioxide has been used as a photocatalyst for the reduction of nitrobenzene (B124822) to aniline under visible light irradiation at room temperature. kau.edu.sa This method offers a significant advantage by utilizing light as a clean energy source. kau.edu.sa

Chemoenzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to anilines. An immobilized nitroreductase has been used for the continuous synthesis of anilines in aqueous media under mild conditions. acs.org This enzymatic approach avoids the use of high-pressure hydrogen gas, expensive and toxic metal catalysts, and harsh acids. acs.org

Beyond the reduction step, other green chemistry principles can be applied throughout the synthetic route. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and often eliminates the need for organic solvents. tandfonline.com A microwave-assisted method for producing anilines from activated aryl halides has been reported, offering a more efficient and eco-friendly alternative. tandfonline.com

Use of Greener Solvents: Whenever possible, hazardous organic solvents should be replaced with more environmentally benign alternatives such as water or bio-based solvents. Some modern synthetic methods for anilines have been developed to work in water or even under solvent-free conditions. tandfonline.com

Catalyst- and Additive-Free Reactions: The development of reactions that proceed without the need for catalysts or additives is a significant goal in green chemistry. A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has been reported, showcasing the potential for such approaches. beilstein-journals.org

The table below summarizes some of these green synthetic approaches and their key features, which could be considered in the design of a sustainable synthesis for this compound.

| Method | Key Features | Potential Application |

| Electrocatalytic Reduction | Room temperature and pressure, uses water as a proton source, avoids precious metal catalysts. specchemonline.com | Reduction of a nitro-precursor to this compound. |

| Photocatalytic Reduction | Uses visible light as an energy source, operates at room temperature. kau.edu.sa | Green reduction of the corresponding nitro compound. |

| Chemoenzymatic Synthesis | High selectivity, mild aqueous conditions, avoids harsh reagents and metal catalysts. acs.org | Enzymatic reduction of the nitro group. |

| Microwave-Assisted Synthesis | Reduced reaction times, potential for solvent-free reactions. tandfonline.com | Multiple steps in the synthesis, such as amination or coupling reactions. |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Cyclopropyl 5 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR data for 2-Chloro-4-cyclopropyl-5-methylaniline has been found in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Publicly accessible ¹³C NMR spectral data for this compound is currently unavailable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

There are no published studies containing two-dimensional NMR data (COSY, HSQC, HMBC, NOESY) for this compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

No FT-IR spectra for this compound are available in the reviewed scientific literature or databases.

Raman Spectroscopy

No Raman spectra for this compound have been found in publicly accessible sources.

Spectroscopic and Crystallographic Data for this compound Not Publicly Available

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available data for the compound this compound (CAS No. 1383854-70-3). Despite its availability from various chemical suppliers, detailed experimental or theoretical data regarding its spectroscopic and crystallographic properties are not present in accessible research publications or databases.

This absence of information prevents a detailed discussion and analysis as requested for the comprehensive spectroscopic characterization and structural elucidation of this specific molecule. The required data for the following sections is not available:

Correlation with Calculated Vibrational Frequencies: No studies presenting the calculated vibrational frequencies for this compound could be located. Such studies are essential for the accurate assignment of vibrational modes observed in experimental spectra like FTIR and Raman. While general principles of vibrational spectroscopy for substituted anilines are well-established, a specific analysis for this compound is not possible without dedicated research.

High-Resolution Mass Spectrometry (HRMS): There is no published HRMS data that would provide the accurate mass measurement of the molecular ion of this compound, a critical step for confirming its elemental composition.

Fragmentation Pattern Analysis and Mechanistic Pathways: Detailed studies on the electron ionization mass spectrometry of this compound, which would elucidate its characteristic fragmentation patterns and the underlying mechanistic pathways, are absent from the literature. While predictable fragmentation patterns exist for related classes of compounds like substituted anilines and cyclopropyl (B3062369) amines, a specific analysis for the target molecule cannot be provided without experimental data.

X-ray Crystallography for Solid-State Structure Determination: No published X-ray crystal structures for this compound or its derivatives are available. Therefore, a definitive determination of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions cannot be presented.

While research exists on the spectroscopic and crystallographic properties of various substituted anilines, the unique combination of chloro, cyclopropyl, and methyl substituents on the aniline (B41778) ring in this compound necessitates specific experimental and computational studies. Without such dedicated research, any attempt to construct the requested detailed article would rely on speculation and extrapolation from potentially dissimilar molecules, thereby failing to meet the required standards of scientific accuracy and specificity.

Computational and Theoretical Investigations of 2 Chloro 4 Cyclopropyl 5 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. These methods use the principles of quantum mechanics to model molecular behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and electronic structure of molecules. For a hypothetical study on 2-Chloro-4-cyclopropyl-5-methylaniline, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed. researchgate.net This would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The electronic structure analysis would reveal details about the distribution of electrons within the molecule. As this specific research is not available, no data table can be generated.

Ab Initio Methods for Advanced Electronic Property Evaluation

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical data. These methods can be used to calculate advanced electronic properties such as ionization potential and electron affinity. While these methods are powerful, they are computationally more demanding than DFT. No ab initio studies specific to this compound have been found in the available literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps and Reactivity Predictions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. bjp-bg.com A smaller gap generally suggests higher reactivity. For this compound, a computational study would calculate the energies of the HOMO and LUMO. This data would provide insights into its kinetic stability and chemical reactivity. Without specific studies, a data table of HOMO-LUMO energies cannot be compiled.

Charge Distribution and Electrostatic Potential Maps

Computational analysis can also determine the distribution of charge within a molecule and generate electrostatic potential (ESP) maps. bjp-bg.com These maps visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby identifying likely sites for electrophilic and nucleophilic attack. For this compound, an ESP map would highlight the electronegative chlorine atom and the nitrogen of the aniline (B41778) group as key reactive sites.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. Such studies could, for example, investigate the mechanisms of electrophilic substitution on the aniline ring, providing detailed insights into the role of the chloro, cyclopropyl (B3062369), and methyl substituents. Currently, there are no published studies that computationally model the reaction mechanisms of this compound.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Computational methods, particularly density functional theory (DFT), are powerful tools for locating and characterizing these transient structures.

For a hypothetical reaction, such as the synthesis of a derivative from this compound, transition state optimization would be performed using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). The process involves locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate.

A key aspect of transition state characterization is vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from the reactant to the product. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the saddle point.

Table 1: Hypothetical Transition State Vibrational Frequencies for a Reaction of this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| 1 | i150.0 | C-N bond formation/breaking |

| 2 | 250.3 | Ring deformation |

| 3 | 450.7 | C-H bending |

| 4 | 800.1 | C-Cl stretching |

| 5 | 1200.5 | Aromatic C-C stretching |

| 6 | 3000.2 | C-H stretching |

Note: This data is illustrative and not based on experimental or published computational results.

Intrinsic reaction coordinate (IRC) calculations would then be performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface.

Energy Profiles of Key Transformations

The energy profile of a chemical reaction provides crucial information about its thermodynamics and kinetics. For key transformations involving this compound, computational methods can be used to construct a detailed energy profile. This involves calculating the energies of the reactants, intermediates, transition states, and products.

Table 2: Hypothetical Energy Profile for a Transformation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

Note: This data is illustrative and not based on experimental or published computational results.

These calculations would typically be performed at a high level of theory, with the inclusion of solvent effects, often using a polarizable continuum model (PCM), to provide a more accurate representation of the reaction in a specific medium.

Spectroscopic Property Prediction and Validation for this compound

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. These predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic: 6.5-7.5, NH₂: 3.5, CH₃: 2.2, Cyclopropyl: 0.5-1.0 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic: 110-150, CH₃: 20, Cyclopropyl: 5-15 |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: 3300-3500, C-H stretch: 2900-3100, C=C stretch: 1500-1600, C-Cl stretch: 700-800 |

Note: This data is illustrative and not based on experimental or published computational results.

Validation of these predicted spectroscopic properties would require comparison with experimentally obtained spectra of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, its conformational preferences, and its interactions with other molecules, such as solvents or biological macromolecules.

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time. This generates a trajectory that describes how the positions and velocities of the atoms evolve. Analysis of this trajectory can reveal:

Conformational Analysis: The preferred orientations of the cyclopropyl and amino groups relative to the aromatic ring can be determined by analyzing the dihedral angle distributions.

Intermolecular Interactions: In a simulation including solvent molecules, the radial distribution functions can be calculated to understand the solvation structure around the molecule. This can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules.

Table 4: Hypothetical Parameters from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Description | Value |

| Simulation Time | Total duration of the simulation | 100 ns |

| Temperature | Temperature of the system | 298 K |

| Pressure | Pressure of the system | 1 atm |

| Dominant Conformer | Most populated conformation | Cyclopropyl group perpendicular to the aromatic ring |

| H-bond Lifetime | Average duration of hydrogen bonds with water | 2.5 ps |

Note: This data is illustrative and not based on experimental or published computational results.

These simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum mechanical calculations.

Chemical Reactivity and Transformation Studies of 2 Chloro 4 Cyclopropyl 5 Methylaniline

Reactions Involving the Aromatic Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary aromatic amine in 2-Chloro-4-cyclopropyl-5-methylaniline makes it nucleophilic and susceptible to a variety of reactions common to anilines.

N-Alkylation and N-Acylation Reactions

The amino group of this compound can readily undergo N-alkylation and N-acylation. N-alkylation introduces alkyl groups onto the nitrogen atom, typically through reactions with alkyl halides or via reductive amination. These reactions can proceed in a stepwise manner to yield secondary and tertiary amines. For instance, the reaction with one equivalent of an alkyl halide in the presence of a weak base would be expected to yield the corresponding N-alkylated product.

N-acylation, the introduction of an acyl group, is another fundamental transformation. This is commonly achieved by treating the aniline (B41778) with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. This reaction is generally efficient and leads to the formation of a stable amide linkage. Such transformations are crucial for protecting the amino group or for synthesizing more complex molecular architectures.

| Reactant | Reagent | Product |

| This compound | Alkyl Halide (e.g., CH3I) | N-alkyl-2-chloro-4-cyclopropyl-5-methylaniline |

| This compound | Acyl Chloride (e.g., CH3COCl) | N-acetyl-2-chloro-4-cyclopropyl-5-methylaniline |

The data in this table is illustrative of expected chemical transformations.

Diazotization and Coupling Reactions

The primary aromatic amine of this compound can be converted into a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is a highly versatile intermediate.

These diazonium salts can undergo a variety of subsequent reactions. For example, in Sandmeyer or related reactions, the diazonium group can be replaced by a wide range of substituents, including halogens, cyano, and hydroxyl groups. Furthermore, they can act as electrophiles in coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form azo compounds, which are known for their vibrant colors and are used as dyes.

However, it is noteworthy that in some cases, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid can lead to the cleavage of the cyclopropyl (B3062369) group from the nitrogen atom. nih.govresearchgate.net This reaction proceeds through the formation of an amine radical cation, followed by the opening of the cyclopropane (B1198618) ring. nih.govresearchgate.net

| Starting Material | Reagents | Intermediate/Product |

| This compound | NaNO2, HCl (aq), 0-5 °C | 2-Chloro-4-cyclopropyl-5-methyldiazonium chloride |

| 2-Chloro-4-cyclopropyl-5-methyldiazonium chloride | Phenol | Azo-coupled product |

The data in this table is illustrative of expected chemical transformations.

Condensation Reactions

The amino group of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imines can be stable compounds or can serve as intermediates for further transformations, such as reduction to secondary amines.

Transformations of the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocyclic ring, is characterized by significant ring strain, which imparts unique chemical reactivity.

Ring-Opening Reactions and Rearrangements

The strained C-C bonds of the cyclopropyl ring are susceptible to cleavage under certain conditions, leading to ring-opening reactions. These reactions can be initiated by electrophiles, nucleophiles, or radicals. For instance, acid-catalyzed ring-opening can occur, particularly with strong acids, leading to the formation of a carbocation intermediate that can then be trapped by a nucleophile. nih.gov The regioselectivity of the ring-opening is influenced by the substituents on both the cyclopropane ring and the aromatic ring. In the context of arylcyclopropanes, the ring-opening can be facilitated by the electronic properties of the aromatic system. Radical-mediated ring-opening is also a known transformation for cyclopropane derivatives. beilstein-journals.org

Functionalization at the Cyclopropyl Moiety

Direct functionalization of the C-H bonds of the cyclopropyl ring is a more advanced transformation that allows for the introduction of new substituents without ring-opening. rsc.org Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. rsc.orgnih.gov For example, palladium-catalyzed reactions can be employed to arylate or vinylate the cyclopropyl ring. nih.gov These reactions often require a directing group to achieve high regioselectivity. The electronic and steric environment of the cyclopropyl group in this compound would play a crucial role in the feasibility and outcome of such functionalization reactions.

| Transformation | Reagents/Conditions | Expected Outcome |

| Ring-Opening | Strong Acid (e.g., HBr) | Formation of a halogenated, ring-opened product |

| C-H Functionalization | Pd catalyst, Aryl Halide | Arylation of the cyclopropyl ring |

The data in this table is illustrative of expected chemical transformations.

Stability and Strain-Release Characteristics

The presence of a cyclopropyl group is a defining feature of this compound, contributing significantly to its thermodynamic stability and potential reactivity. The cyclopropane ring is characterized by substantial ring strain, estimated to be around 27.5 kcal/mol, due to the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). utexas.eduacs.org This inherent strain energy makes the cyclopropyl group a potential site for ring-opening reactions under certain conditions, a process known as strain-release.

Reactivity of the Chlorinated Aromatic Ring

The chemical reactivity of the aromatic ring in this compound is primarily dictated by the chloro substituent, which serves as a leaving group in several important classes of reactions.

The chlorine atom on the aromatic ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds. libretexts.orgjk-sci.com In a typical Buchwald-Hartwig amination, an aryl halide is coupled with an amine in the presence of a palladium catalyst and a base.

The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. nih.govyoutube.com The efficiency of this reaction with aryl chlorides can be challenging and often requires the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition step. jk-sci.com

While no specific data for this compound is available, the following table provides representative yields for the Buchwald-Hartwig amination of various substituted chloroanilines with different amines, illustrating the general feasibility and scope of this transformation.

| Aryl Chloride | Amine | Palladium Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloro-2-methylaniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 85 |

| 2-Chloro-4-fluoroaniline | Aniline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 78 |

| 4-Chloroaniline (B138754) | N-Methylaniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 92 |

| 2-Chlorotoluene | Ammonia (B1221849) | Pd(OAc)₂ / tBuXPhos | K₂CO₃ | Dioxane/H₂O | 65 |

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubaskfilo.comqorganica.es

In the case of this compound, the substituents on the ring are generally considered to be electron-donating (amino, methyl, cyclopropyl) or weakly deactivating (chloro). Therefore, this compound is expected to be relatively unreactive towards traditional SNAr reactions under standard conditions. For SNAr to occur on such an electron-rich ring, harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles and bases, would likely be necessary. libretexts.org Under such forcing conditions, an elimination-addition mechanism involving a benzyne intermediate might also become a possibility. pressbooks.pub

The following table shows the typical conditions required for SNAr reactions on chloroarenes with varying degrees of activation.

| Aryl Chloride | Nucleophile | Conditions | Product |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | CH₃ONa | Methanol, 50 °C | 1-Methoxy-2,4-dinitrobenzene |

| 4-Chloronitrobenzene | NaOH | 160 °C | 4-Nitrophenol |

| Chlorobenzene | NaOH | 350 °C, high pressure | Phenol |

| Chlorobenzene | NaNH₂ | Liquid NH₃, -33 °C | Aniline |

Influence of Substituents on Regioselectivity and Reaction Kinetics

The substituents on the aromatic ring of this compound—the amino, chloro, cyclopropyl, and methyl groups—exert significant electronic and steric influences that dictate the regioselectivity and kinetics of its reactions.

Amino Group (-NH₂): This is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions. In the context of palladium-catalyzed amination, the nucleophilicity of the aniline itself can lead to diarylamine formation as a side product, although this can often be controlled by the choice of catalyst and reaction conditions. acs.org

Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho-, para-director for electrophilic aromatic substitution because of its ability to donate a lone pair of electrons through resonance. libretexts.org Its primary role in the context of this article is as a leaving group.

Cyclopropyl Group: As mentioned, the cyclopropyl group can act as a weak electron-donating group, further activating the ring towards electrophilic attack. stackexchange.com Its steric bulk is modest but could influence the accessibility of adjacent positions.

Methyl Group (-CH₃): This is a weak activating group through an inductive effect and hyperconjugation, directing electrophiles to the ortho and para positions. libretexts.org

In palladium-catalyzed cross-coupling reactions, the steric hindrance around the chlorine atom is a crucial factor. In this compound, the chlorine is ortho to the amino group and meta to the methyl group. The ortho amino group, while electronically activating, can also provide some steric hindrance, potentially slowing down the rate of oxidative addition to the palladium catalyst. The "ortho effect" in substituted anilines can also influence their basicity and nucleophilicity. quora.com

For any potential electrophilic substitution reactions, the directing effects of the substituents would need to be considered. The strong ortho-, para-directing influence of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it.

Mechanistic Investigations of Novel Chemical Transformations

While there are no specific mechanistic studies available for novel chemical transformations of this compound, we can postulate potential reaction pathways based on its structure.

The presence of both a nucleophilic amino group and an electrophilic carbon-chlorine bond within the same molecule could potentially lead to interesting intramolecular reactions or the formation of dimeric or polymeric structures under certain catalytic conditions, although this is speculative.

Mechanistic studies on the Buchwald-Hartwig amination of similar aryl chlorides have shown that the nature of the ligand on the palladium catalyst is critical. jk-sci.comnih.gov For sterically hindered or electron-rich aryl chlorides, ligands that promote a monoligated Pd(0) species are often more effective in facilitating the rate-determining oxidative addition step. The choice of base is also crucial, as it is involved in the deprotonation of the amine to form the palladium-amido complex prior to reductive elimination. nih.gov

In the realm of SNAr, any mechanistic investigation would likely focus on the high-energy intermediates and transition states required to overcome the electronic deactivation of the ring. Computational studies would be invaluable in mapping the reaction coordinates for both the Meisenheimer complex pathway and a potential benzyne-mediated pathway under strongly basic conditions.

Utility of 2 Chloro 4 Cyclopropyl 5 Methylaniline As an Advanced Chemical Intermediate

Precursor in Fine Chemical Synthesis

The reactivity of the aniline (B41778) amine group, coupled with the specific influences of the ring substituents, positions 2-Chloro-4-cyclopropyl-5-methylaniline as a valuable precursor for creating high-value chemical products.

Building Block for Pharmaceutical Intermediates

The integration of cyclopropyl (B3062369) groups into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, potency, and membrane permeability while reducing off-target effects. acs.orgnih.gov The cyclopropylamine (B47189) moiety is a key structural feature in several approved drugs, including antiviral agents, antidepressants, and antibiotics. longdom.orgwikipedia.org The strained three-membered ring introduces conformational rigidity and influences the electronic properties of the molecule, which can lead to more favorable interactions with biological targets. acs.orglongdom.org

The chloroaniline portion of the molecule also serves as a common starting point for the synthesis of various pharmaceuticals. innospk.comchemicalbook.com The chlorine atom can act as a directing group in further electrophilic aromatic substitution reactions or can be a site for cross-coupling reactions, allowing for the introduction of additional molecular complexity. researchgate.net Therefore, this compound would be a highly attractive intermediate for the synthesis of novel therapeutic agents, combining the beneficial properties of both the cyclopropyl and substituted aniline motifs. google.comgoogle.com

Table 1: Examples of Structurally Related Compounds in Pharmaceuticals

| Compound Class | Pharmaceutical Application Area | Key Structural Feature |

|---|---|---|

| Cyclopropylamines | Antivirals, Antibiotics, CNS agents | Cyclopropyl group attached to an amine |

| Chloroanilines | Kinase inhibitors, Antifungals | Chlorine-substituted aniline ring |

Intermediate in Agrochemical Development

The development of effective and selective agrochemicals, such as herbicides and fungicides, frequently relies on aniline-based intermediates. knowde.com Chloroanilines, in particular, are precursors to a wide range of herbicides, including those from the phenylurea and chloroacetanilide classes. acs.orgmdpi.com The presence and position of chlorine atoms on the aniline ring are crucial for the biological activity and selectivity of the final product. These compounds often work by inhibiting essential processes in weeds, such as photosynthesis or root development. acs.orgacs.org

Furthermore, the cyclopropyl group is found in various agrochemicals, where it can enhance the efficacy and environmental profile of the active ingredient. longdom.org For instance, cyclopropylamine derivatives are utilized in the formulation of herbicides, fungicides, and insecticides. longdom.org The combination of the chloroaniline backbone with a cyclopropyl substituent in this compound suggests its potential as a precursor for a new generation of crop protection agents with potentially novel modes of action or improved properties. nih.gov

Role in Materials Science and Functional Materials

Beyond life sciences, substituted anilines are pivotal in the creation of a variety of functional materials, from traditional colorants to advanced electronic components.

Synthesis of Dyes and Pigments

Aniline and its derivatives are fundamental building blocks in the dye industry, primarily for the synthesis of azo dyes. wikipedia.orgprintwiki.org The synthesis involves a two-step process: the diazotization of the aniline's amino group to form a diazonium salt, followed by coupling with an electron-rich aromatic compound. unb.canih.gov The specific substituents on the aniline ring have a profound impact on the color, lightfastness, and solubility of the resulting dye. researchgate.net

The chloro and methyl groups in this compound would be expected to modify the electronic properties of the aromatic system, thereby influencing the absorption spectrum of any derived azo dye. nih.gov Such intermediates are crucial for producing a wide palette of colors for textiles, inks, and other coloring applications. researchgate.netepa.govbritannica.com

Development of Functional Polymers and Oligomers

Aniline can be polymerized to form polyaniline (PANI), a well-known conducting polymer. By using substituted aniline monomers, the properties of the resulting polymer, such as solubility, processability, and electronic characteristics, can be finely tuned. rsc.orgresearchgate.net The synthesis of polymers from aniline derivatives can be achieved through chemical or electrochemical oxidative polymerization. nih.gov

The presence of the chloro, cyclopropyl, and methyl groups on the aniline ring of this compound would likely yield a polymer with unique properties. These substituents could enhance solubility in common organic solvents, making the polymer more processable for applications such as sensors, anti-corrosion coatings, and electronic devices. researchgate.netrsc.org

Precursor for Advanced Optoelectronic Materials

Substituted aromatic amines are increasingly used in the development of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-donating nature of the aniline moiety makes these compounds suitable as hole-transporting materials. rsc.org

The specific electronic properties imparted by the chloro (electron-withdrawing) and methyl/cyclopropyl (electron-donating/steric bulk) groups could make this compound a valuable precursor for synthesizing novel organic semiconductors. rsc.org These materials could be incorporated into more complex molecular structures designed to have specific energy levels (HOMO/LUMO) and charge transport characteristics, which are critical for the performance of optoelectronic devices.

Table 2: Mentioned Compound Names and Synonyms

| Compound Name | Synonym(s) |

|---|---|

| This compound | - |

| 2-Chloroaniline | o-Chloroaniline |

| Polyaniline | PANI |

| N-Cyclopropyl-3-chloro-4-fluoroaniline | - |

| 2-Chloro-4-fluoro-5-methylaniline | - |

| Chlorsulfuron | - |

| Phenylurea | - |

Applications in Ligand Design and Coordination Chemistry

Extensive searches of scientific literature and chemical databases have revealed no specific, publicly available research detailing the application of this compound in the fields of ligand design and coordination chemistry. While substituted anilines are a well-established class of precursor molecules for the synthesis of various ligands, the unique structural combination of chloro, cyclopropyl, and methyl substituents on this particular aniline derivative has not been documented in the context of forming coordination complexes with metal ions.

The fundamental principles of coordination chemistry suggest that this compound possesses the necessary functional group—the primary amine (-NH2)—to act as a potential ligand. The nitrogen atom's lone pair of electrons can be donated to a metal center, forming a coordinate bond. The electronic and steric properties of the substituents on the aromatic ring would theoretically influence the coordination properties of any ligand derived from this compound. For instance, the electron-withdrawing nature of the chlorine atom and the steric bulk of the cyclopropyl group would modulate the electron density on the nitrogen atom and influence the geometry of potential metal complexes.

However, without experimental data or published research, any discussion of its specific applications in ligand design remains speculative. There are no documented examples of ligands synthesized from this compound, nor are there any reports of their coordination behavior with various metal ions. Consequently, information regarding the stability, structure, and potential catalytic or material applications of such hypothetical coordination complexes is not available.

Future research may explore the derivatization of this compound to create novel ligands. For example, reaction of the amine group could yield Schiff bases, amides, or phosphine-amine ligands. The resulting multidentate ligands could then be investigated for their ability to form stable complexes with transition metals, lanthanides, or main group elements. Such research would be necessary to establish the utility of this compound as a precursor in coordination chemistry.

Environmental Fate and Degradation Mechanisms of 2 Chloro 4 Cyclopropyl 5 Methylaniline

Photolytic Degradation Pathways

The photolytic degradation of aromatic amines is a significant environmental transformation process. For chloroanilines, photodegradation rates and mechanisms are influenced by the position of the chlorine substituent. Studies on various pesticides have shown that photodecomposition is a critical factor in their environmental fate, with degradation often involving the loss of alkyl and chloro groups, as well as ring opening at later stages.

It is anticipated that 2-Chloro-4-cyclopropyl-5-methylaniline will undergo photolytic degradation in the environment. The primary pathways are likely to involve the cleavage of the C-Cl bond and oxidation of the amino group. The cyclopropyl (B3062369) group may also be susceptible to photochemical reactions, potentially leading to ring-opening. The presence of the methyl group, an electron-donating group, may influence the rate of photolysis. Higher reactivity of ortho-substituted anilines has been observed in some photocatalytic degradation studies, suggesting the position of the substituents on the target molecule will be a key factor in its photolytic fate.

Table 1: Predicted Photolytic Degradation Products of this compound

| Predicted Product | Predicted Formation Pathway |

| 4-Cyclopropyl-5-methylaniline | Reductive dechlorination of the aromatic ring. |

| 2-Chloro-4-cyclopropyl-5-methylphenol | Hydroxylation of the aromatic ring following photo-oxidation. |

| Ring-opened aliphatic compounds | Advanced photo-oxidation leading to the cleavage of the aromatic ring. |

Note: This table is predictive and based on the degradation pathways of analogous compounds.

Biodegradation Studies in Environmental Compartments

The biodegradation of chloroanilines in soil and water has been documented, although they are often considered persistent. Various microorganisms have been shown to degrade chloroanilines, typically through pathways involving initial oxidation of the aromatic ring. For instance, some bacteria can utilize 4-chloroaniline (B138754) as a sole carbon and nitrogen source. The degradation of substituted anilines can proceed via ortho- or meta-cleavage pathways, often initiated by dioxygenase enzymes.

The presence of the cyclopropyl group may present a novel metabolic challenge to microorganisms. While some bacteria can degrade N-cyclopropylmelamine by hydrolytically cleaving the cyclopropylamine (B47189) moiety, the stability of the cyclopropyl ring in this compound during microbial degradation is uncertain. Cytochrome P450 enzymes in some microorganisms are known to oxidize cyclopropylamines, which can lead to ring fragmentation. Therefore, it is plausible that biodegradation of this compound could involve initial attack on the aromatic ring, the amino group, or the cyclopropyl moiety. The methyl group is generally susceptible to microbial oxidation.

Table 2: Potential Microbial Degradation Pathways for this compound

| Environmental Compartment | Potential Degradation Pathway | Key Enzymes (Inferred) |

| Soil | Initial hydroxylation of the aromatic ring, followed by ring cleavage. | Aniline (B41778) dioxygenase, Catechol dioxygenase |

| Water | Dechlorination followed by degradation of the resulting aniline derivative. | Dehalogenases |

| Sediment (Anaerobic) | Reductive dechlorination. | Reductive dehalogenases |

Note: This table is based on biodegradation studies of chloroanilines and other substituted aromatic compounds.

Chemical Stability and Transformation under Environmental Conditions

The chemical stability of this compound in the environment will be dictated by factors such as pH, temperature, and the presence of oxidizing agents. Chloroanilines are generally stable to hydrolysis under typical environmental pH conditions. However, the cyclopropylamine moiety can be susceptible to hydrolytic degradation under certain pH conditions, particularly high pH.

Oxidation is a likely transformation pathway. The amino group of anilines can be oxidized, and N-cyclopropylanilines have been shown to undergo single-electron oxidation, leading to irreversible ring-opening of the cyclopropyl group. This suggests that chemical oxidation in the environment, potentially mediated by naturally occurring oxidants, could lead to the degradation of this compound through pathways involving the cyclopropylamine functionality. The presence of both an electron-withdrawing chloro group and an electron-donating methyl group will create a complex electronic environment on the aromatic ring, influencing its susceptibility to oxidative and other chemical transformations.

Table 3: Summary of Predicted Chemical Stability and Transformation

| Process | Predicted Reactivity of this compound | Influencing Factors |

| Hydrolysis | Likely stable under neutral and acidic pH. Potential for degradation of the cyclopropylamine moiety at high pH. | pH, Temperature |

| Oxidation | Susceptible to oxidation at the amino group and cyclopropyl ring. | Presence of environmental oxidants (e.g., manganese oxides, hydroxyl radicals). |

| Volatilization | Expected to be low based on the general properties of similar aromatic amines. | Vapor pressure, Henry's Law constant. |

Note: This table is predictive and based on the chemical properties of analogous compounds.

Future Research Directions and Emerging Trends in the Chemistry of Substituted Cyclopropyl Anilines

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of more environmentally benign and efficient methods for synthesizing complex molecules. For substituted cyclopropyl (B3062369) anilines, future efforts will likely concentrate on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Key areas of development include:

Catalyst Innovation: Research into novel, highly efficient catalysts, such as those based on earth-abundant metals like nickel, is expected to yield milder and more selective methods for constructing the C-N bond in N-arylcyclopropylamines. researchgate.net This reduces reliance on traditional palladium or copper catalysts, which can be costly and toxic.

Greener Solvents and Reagents: The replacement of environmentally harmful solvents with greener alternatives, such as water or bio-based solvents, is a critical goal. Methodologies that avoid traditional, environmentally problematic coupling reagents in favor of more sustainable options are being actively explored for various pharmaceutical syntheses. proquest.com

Biocatalysis: The use of enzymes to catalyze key synthetic steps offers high selectivity and mild reaction conditions. Chemoenzymatic strategies are emerging for the stereoselective assembly of chiral cyclopropane (B1198618) rings, a technology that could be adapted for producing enantiopure substituted cyclopropyl anilines. nih.gov

| Synthetic Strategy | Traditional Approach | Emerging Sustainable Approach | Anticipated Benefits |

| Cross-Coupling | Palladium/Copper catalysts, organic solvents | Earth-abundant metal catalysts (e.g., Nickel), aqueous media | Reduced cost, lower toxicity, improved safety |

| Amide Bond Formation | Stoichiometric coupling reagents | Catalytic methods, avoiding hazardous reagents | Higher atom economy, less chemical waste |

| Cyclopropanation | Simmons-Smith reaction (stoichiometric zinc) | Catalytic carbene transfer (e.g., using engineered enzymes) | High stereoselectivity, milder conditions, reduced metal waste |

Exploration of Novel Reactivity and Catalytic Applications

The cyclopropyl group is not merely a passive substituent; its unique electronic nature allows it to participate in a variety of chemical transformations. Future research will delve deeper into harnessing this reactivity for novel applications.

Ring-Opening and Expansion Reactions: The inherent strain of the cyclopropane ring can be exploited in ring-opening and expansion reactions to generate more complex molecular scaffolds. mpg.de For instance, photochemically induced [3+2] cycloadditions of aryl cyclopropyl ketones have been shown to produce densely substituted cyclopentanes, a reaction paradigm that could be extended to cyclopropyl aniline (B41778) derivatives. nih.gov

Catalyst Ligand Development: Substituted anilines themselves are precursors to ligands used in transition metal catalysis. The development of novel cyclopropyl aniline-derived ligands could lead to catalysts with unique steric and electronic properties, enabling new types of chemical transformations or improving the efficiency of existing ones.

Nickel-Catalyzed Cross-Coupling: Recent advancements have demonstrated the effectiveness of nickel catalysts for the C(sp2)-N cross-coupling of cyclopropylamine (B47189) with a broad range of (hetero)aryl halides under mild, room-temperature conditions. researchgate.net Future work will likely expand the scope of these reactions to more complex and functionalized substituted cyclopropyl anilines.

Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity

In silico methods are becoming indispensable tools in modern chemical research. Computational chemistry allows for the rational design of molecules with desired properties, significantly reducing the time and cost associated with experimental screening.

Predictive Modeling: Quantum mechanical calculations and molecular dynamics simulations can be used to predict the reactivity, stability, and electronic properties of novel substituted cyclopropyl aniline derivatives. This enables researchers to prioritize synthetic targets with the highest probability of success for a given application.

Virtual Screening: For applications in drug discovery, computational docking studies can predict the binding affinity of designed cyclopropyl aniline derivatives to specific biological targets, such as protein kinases. nih.gov This approach has been successfully used to design other substituted aniline derivatives as potent enzyme inhibitors. nih.gov

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of reactions involving cyclopropyl anilines, aiding in the optimization of reaction conditions and the development of more efficient catalysts.

| Computational Tool | Application in Cyclopropyl Aniline Research | Potential Outcome |

| Density Functional Theory (DFT) | Predict electronic structure, bond energies, and reaction pathways. | Identification of derivatives with enhanced stability or specific reactivity. |

| Molecular Docking | Simulate the binding of derivatives to biological targets (e.g., enzymes). | Design of novel drug candidates with high potency and selectivity. nih.gov |

| Molecular Dynamics (MD) | Simulate the conformational behavior of molecules over time. | Understanding how the cyclopropyl group influences molecular shape and interactions. |

Expanding the Scope of Cyclopropyl-Containing Aromatic Building Blocks

The utility of 2-Chloro-4-cyclopropyl-5-methylaniline and related compounds extends beyond their direct use; they are also valuable building blocks for the synthesis of more complex molecules. Future research will focus on diversifying the types of available cyclopropyl-containing aromatic synthons.

Functional Group Interconversion: Developing robust methods to introduce a wider array of functional groups onto the cyclopropyl aniline core will significantly expand its utility. This includes late-stage functionalization techniques that allow for the modification of complex molecules.

Divergent Synthesis: Strategies for the divergent synthesis from a single, versatile cyclopropane precursor can generate diverse libraries of lead-like compounds and molecular fragments for high-throughput screening in drug discovery. nih.gov

Novel Scaffolds: The incorporation of the cyclopropyl aniline motif into novel polycyclic or heterocyclic systems will create new classes of compounds with unique three-dimensional structures and potentially novel biological activities or material properties. nih.govresearchgate.net

Integration with Flow Chemistry and Automation in Synthesis

The shift from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better reproducibility, and easier scalability. researchgate.netacs.org The integration of automation with flow synthesis represents a frontier in chemical manufacturing.

Improved Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

Automated Optimization: Automated systems can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of a specific substituted cyclopropyl aniline, significantly accelerating process development. beilstein-journals.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.